molecular formula C14H15F3N2O2 B13027576 N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide

Cat. No.: B13027576
M. Wt: 300.28 g/mol
InChI Key: RWQOCHBVVRURQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is a synthetic organic compound with the molecular formula C({14})H({15})F({3})N({2})O(_{2}) It features a trifluoromethyl group, a methoxy-substituted indole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH(_3)I) and a base such as potassium carbonate (K(_2)CO(_3)).

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF(_3)I).

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride (CH(_3)CO(_2)O) to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral medium.

    Reduction: LiAlH(_4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amine derivatives.

    Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1,1-Trifluoro-3-(5-hydroxy-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1,1,1-Trifluoro-3-(5-methyl-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is unique due to the combination of the trifluoromethyl group and the methoxy-substituted indole ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

N-[1,1,1-trifluoro-3-(5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C14H15F3N2O2/c1-8(20)19-13(14(15,16)17)5-9-7-18-12-4-3-10(21-2)6-11(9)12/h3-4,6-7,13,18H,5H2,1-2H3,(H,19,20)

InChI Key

RWQOCHBVVRURQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.